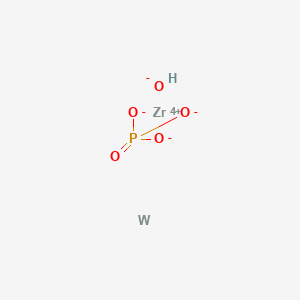
Tungsten;zirconium(4+);hydroxide;phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tungsten;zirconium(4+);hydroxide;phosphate is a complex compound that combines the unique properties of tungsten, zirconium, hydroxide, and phosphate
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tungsten;zirconium(4+);hydroxide;phosphate typically involves the use of zirconium acetylacetonate as an organic metal precursor, along with citric acid and ethylene glycol as chelation and polymerization agents . The reaction conditions, such as the molar ratio of ethylene glycol to citric acid, play a crucial role in determining the phase and morphology of the nanoparticles.
Industrial Production Methods: Industrial production methods for this compound often involve hydrothermal, solvothermal, sol-gel, microwave, solution combustion, and co-precipitation methods . These methods are chosen based on the desired properties of the final product, such as particle size, shape, and surface area.
Chemical Reactions Analysis
Types of Reactions: Tungsten;zirconium(4+);hydroxide;phosphate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are influenced by the presence of Lewis acidic sites and the catalytic properties of the compound.
Common Reagents and Conditions: Common reagents used in these reactions include inorganic zirconium chloride, citric acid, and ethylene glycol . The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the use of zirconium acetylacetonate and citric acid can lead to the formation of mesoporous zirconium tungstate with high catalytic activity .
Scientific Research Applications
Tungsten;zirconium(4+);hydroxide;phosphate has a wide range of scientific research applications. In chemistry, it is used as a catalyst for various organic transformations, including amination, Michael addition, and oxidation reactions . In medicine, it is being explored for its anti-cancer properties . In industry, it is used as a solid electrolyte, ion exchanger, and support for active phases in catalytic processes .
Mechanism of Action
The mechanism of action of tungsten;zirconium(4+);hydroxide;phosphate involves its Lewis acidic behavior and high catalytic performance . The compound interacts with molecular targets through the formation of coordination complexes, which facilitate various chemical transformations. The pathways involved include the activation of substrates and the stabilization of reaction intermediates .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to tungsten;zirconium(4+);hydroxide;phosphate include zirconium phosphate, zirconium tungstate, and other zirconium-based catalysts .
Uniqueness: What sets this compound apart from similar compounds is its unique combination of tungsten and zirconium, which imparts exceptional catalytic properties and stability. This compound’s ability to undergo a wide range of chemical reactions and its diverse applications in various fields make it a valuable material for scientific research and industrial applications .
Properties
CAS No. |
473984-84-8 |
|---|---|
Molecular Formula |
HO5PWZr |
Molecular Weight |
387.04 g/mol |
IUPAC Name |
tungsten;zirconium(4+);hydroxide;phosphate |
InChI |
InChI=1S/H3O4P.H2O.W.Zr/c1-5(2,3)4;;;/h(H3,1,2,3,4);1H2;;/q;;;+4/p-4 |
InChI Key |
GGIYFMOPZKTHKX-UHFFFAOYSA-J |
Canonical SMILES |
[OH-].[O-]P(=O)([O-])[O-].[Zr+4].[W] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


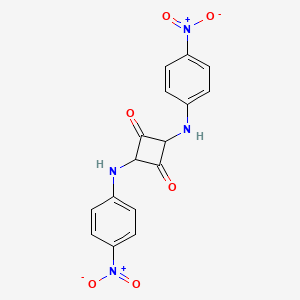
![N-[2-(Dimethylamino)ethyl]-3-(1H-indol-3-yl)propanamide](/img/structure/B14244176.png)
![[1,3]Thiazolo[5,4-e][2,1]benzoxazole](/img/structure/B14244177.png)
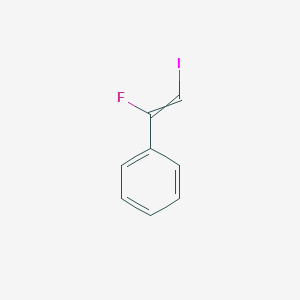
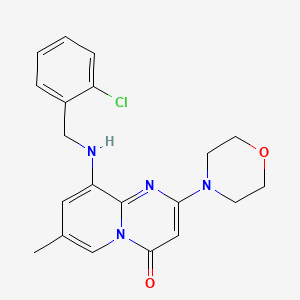
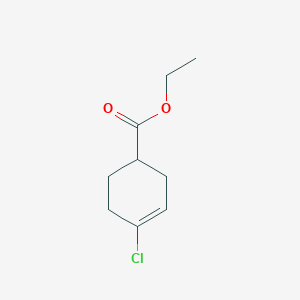
![1-Benzyl-2-[(E)-(4-methoxyphenyl)diazenyl]-1H-imidazole](/img/structure/B14244203.png)

![N-[(2R)-Oxolane-2-carbonyl]-L-phenylalanine](/img/structure/B14244224.png)
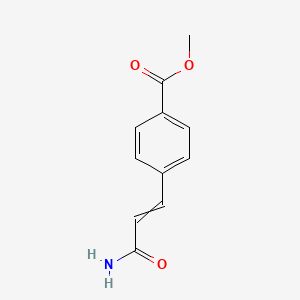
![Propyl 4-[(2-chloroethyl)amino]-4-oxobut-2-enoate](/img/structure/B14244240.png)
![pyridin-3-ylmethyl N-[1-[[(2S,3R)-1-(3,5-difluorophenyl)-4-[(3-ethylphenyl)methylamino]-3-hydroxybutan-2-yl]amino]-3-heptan-4-ylsulfonyl-1-oxopropan-2-yl]carbamate;hydrochloride](/img/structure/B14244259.png)
![phenyl-[2-(2-phenylphenyl)phenyl]methanone](/img/structure/B14244263.png)
![2,4-Di-tert-butyl-6-({[(pyridin-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14244266.png)
